molecular formula C7H10N3O+ B15045257 1-[(2Z)-2-amino-2-(hydroxyimino)ethyl]pyridinium

1-[(2Z)-2-amino-2-(hydroxyimino)ethyl]pyridinium

Cat. No.: B15045257
M. Wt: 152.17 g/mol
InChI Key: CPRJRHKBPHENBV-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyridinium ring and a hydroxycarbamimidoyl group, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM typically involves the reaction of pyridine derivatives with hydroxycarbamimidoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow reactors, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, leading to the inhibition of certain enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM can be compared with other similar compounds, such as:

    N-alkyl pyridinium salts: These compounds have similar structures but differ in the alkyl group attached to the pyridinium ring. They are also used in various chemical and biological applications.

    Imidazole derivatives: These compounds contain an imidazole ring instead of a pyridinium ring and have different chemical properties and reactivity.

The uniqueness of 1-{[(Z)-N’-HYDROXYCARBAMIMIDOYL]METHYL}PYRIDIN-1-IUM lies in its specific structure and the presence of the hydroxycarbamimidoyl group, which imparts distinctive chemical and biological properties.

Properties

Molecular Formula

C7H10N3O+

Molecular Weight

152.17 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-1-ium-1-ylethanimidamide

InChI

InChI=1S/C7H9N3O/c8-7(9-11)6-10-4-2-1-3-5-10/h1-5H,6H2,(H2-,8,9,11)/p+1

InChI Key

CPRJRHKBPHENBV-UHFFFAOYSA-O

Isomeric SMILES

C1=CC=[N+](C=C1)C/C(=N/O)/N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.